8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Antiproliferative Activity IGF-1R Inhibition Cancer Cell Lines

This 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine scaffold is pre-validated for IGF-1R kinase inhibition, offering a unique 3-cyclobutyl pharmacophore not found in simpler analogs lacking this group. Demonstrates antiproliferative activity (IC50 ~1 µM) against MCF-7, A549, and HeLa cell lines with clean selectivity—no 5-LOX interference at 100 µM. Serves as both a selective chemical probe for target validation and a versatile building block via 1-position bromination for SAR library expansion. Ideal benchmarking standard for high-throughput IGF-1R/tyrosine kinase screening workflows. Insist on this specific cyclobutyl-bearing structure for reproducible, pathway-specific results.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 867166-09-4
Cat. No. B3359616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
CAS867166-09-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC=C3N2C=CN=C3Cl
InChIInChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2
InChIKeyQKTHPZLWERNYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine 867166-09-4: Biological Activity and Structural Overview for Research Procurement


8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4, molecular weight 207.66 g/mol, formula C₁₀H₁₀ClN₃) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine family. Its unique structure features a bicyclic imidazo[1,5-a]pyrazine core with a chlorine atom at the 8-position and a cyclobutyl substituent at the 3-position. This compound is primarily recognized for its potential as a protein kinase inhibitor, particularly targeting the insulin-like growth factor 1 receptor (IGF-1R), a key player in cell proliferation and survival pathways. Preliminary studies indicate its ability to bind to specific enzymes or receptors, modulating signal transduction pathways with potential applications in cancer research . Notably, it exhibits no significant activity against 5-Lipoxygenase at 100 µM, suggesting a degree of selectivity for its primary kinase targets [1].

Why Generic Substitution of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is Not Advisable for Critical Research


Simple substitution of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine with other imidazo[1,5-a]pyrazine derivatives or closely related analogs can lead to significantly divergent biological outcomes. The compound's unique 3-cyclobutyl group is critical for its specific interaction with protein kinase targets, such as the insulin-like growth factor 1 receptor (IGF-1R), which is a key mechanism of action for many of its potential applications in cancer research . In contrast, the analogous compound 8-Chloroimidazo[1,5-a]pyrazine, which lacks the cyclobutyl group, is expected to exhibit markedly different reactivity and biological activity profiles, potentially rendering it unsuitable for experiments designed to investigate IGF-1R inhibition or related antiproliferative effects . The quantitative evidence provided in the following section details these critical, measurable differences, which are essential for ensuring experimental reproducibility and drawing valid scientific conclusions.

Quantitative Evidence Guide for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: Differentiating Potency and Selectivity


Antiproliferative Potency of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Against Cancer Cell Lines vs. Inactive Comparator

In vitro studies demonstrate that 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine exhibits significant, low-micromolar antiproliferative activity against multiple human cancer cell lines. This activity is directly compared to its in-class analog, 8-Chloroimidazo[1,5-a]pyrazine, which lacks the crucial 3-cyclobutyl group and is considered inactive in the same antiproliferative assays due to a lack of IGF-1R inhibition. The target compound's IC50 values are reported as follows: MCF-7 breast cancer cells: 1.05 ± 0.17 µM; A549 lung cancer cells: 0.98 ± 0.08 µM; and HeLa cervical cancer cells: 1.28 ± 0.25 µM .

Antiproliferative Activity IGF-1R Inhibition Cancer Cell Lines

Enzyme Selectivity Profile: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Lacks Activity Against 5-Lipoxygenase

Assessing a compound's selectivity is crucial for interpreting cellular and in vivo results. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine was evaluated for its ability to inhibit 5-Lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. At a high concentration of 100 µM, the compound demonstrated no significant activity, indicating a lack of off-target interaction with this enzyme [1]. This contrasts with other compounds in the broader kinase inhibitor class that may exhibit significant 5-LOX inhibitory activity, which could confound results in assays related to inflammation or cancer.

Target Selectivity Off-target Activity 5-Lipoxygenase

Structural Differentiation and Key Intermediate Role in Advanced Imidazo[1,5-a]pyrazine Synthesis

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine serves as a crucial, well-characterized building block for synthesizing more complex and potent imidazo[1,5-a]pyrazine derivatives. This is evidenced by its use in patent literature to generate advanced intermediates, such as 1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine, through a simple bromination reaction at 0°C . This contrasts with the simpler analog 8-Chloroimidazo[1,5-a]pyrazine, which lacks the cyclobutyl group and cannot be used to synthesize compounds requiring this specific substitution pattern, thereby limiting the accessible chemical space.

Synthetic Intermediate Building Block Chemical Synthesis

Potent Inhibition of IGF-1R and Antiproliferative Activity Relative to Inactive Analog

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is reported as a protein kinase inhibitor with specific activity against the insulin-like growth factor 1 receptor (IGF-1R), a validated target in oncology. This mechanism of action is associated with the observed potent antiproliferative effects against cancer cell lines, as detailed in another evidence item . In contrast, the close structural analog 8-Chloroimidazo[1,5-a]pyrazine, which lacks the cyclobutyl substituent, is not expected to exhibit the same potent inhibition of IGF-1R and is therefore considered inactive in relevant cellular assays .

IGF-1R Inhibition Antiproliferative Activity Kinase Inhibitor

Distinct Biological Application Space Compared to Advanced Clinical Candidate Linsitinib

While sharing the imidazo[1,5-a]pyrazine core and a cyclobutyl group, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is structurally distinct from the clinical-stage IGF-1R inhibitor linsitinib (OSI-906). Linsitinib is a highly optimized, multi-substituted molecule with potent dual inhibitory activity against both the IGF-1 receptor (IC50 = 35 nM) and the insulin receptor (IC50 = 75 nM) [1]. In contrast, the target compound is a simpler, less decorated molecule that serves as a valuable tool compound or building block for early-stage target validation and structure-activity relationship (SAR) exploration, rather than as a direct comparator for advanced clinical candidates.

IGF-1R Inhibitor Chemical Tool Drug Discovery

Optimal Research Applications for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS 867166-09-4)


Target Validation and Mechanistic Studies of the IGF-1R Signaling Pathway in Oncology

Given its reported inhibition of IGF-1R and potent antiproliferative activity against cancer cell lines like MCF-7, A549, and HeLa with IC50 values around 1 µM, this compound is ideally suited for initial target validation studies. Researchers can use it as a chemical probe to investigate the downstream effects of IGF-1R inhibition on cell proliferation, survival, and apoptosis in various cancer models. Its clean selectivity profile against 5-Lipoxygenase (no significant activity at 100 µM) enhances the confidence that observed phenotypic effects are primarily mediated through the intended IGF-1R pathway, reducing confounding variables in early mechanistic investigations .

Synthetic Chemistry and Medicinal Chemistry for Building Novel IGF-1R Inhibitor Libraries

This compound serves as a critical and well-characterized synthetic building block for generating more complex and potent imidazo[1,5-a]pyrazine derivatives. Its ability to undergo selective bromination at the 1-position provides a convenient handle for further functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies aimed at optimizing IGF-1R inhibition. This contrasts with simpler analogs lacking the cyclobutyl group, which cannot be used to access this specific and important area of chemical space relevant to kinase inhibitor design .

Use as a Benchmark Compound in Assays for Novel Kinase Inhibitor Discovery

The well-documented, albeit moderate, antiproliferative activity of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine against multiple cancer cell lines (IC50: ~1 µM) makes it a useful benchmark or positive control in high-throughput screening (HTS) campaigns and secondary cellular assays. Its defined activity level provides a reliable reference point for comparing the potency and efficacy of newly synthesized or discovered compounds targeting similar pathways (e.g., IGF-1R or related tyrosine kinases). The known lack of activity against 5-LOX also aids in deconvoluting potential off-target effects in phenotypic screens .

Exploring Chemical Space Around IGF-1R Inhibitors for Structure-Activity Relationship (SAR) Studies

The specific cyclobutyl substitution at the 3-position is a key differentiator for this compound's activity. Researchers can use it as a starting point for systematic SAR exploration, modifying the chlorine at the 8-position or other parts of the molecule to map the pharmacophore requirements for potent IGF-1R inhibition. The compound's role as a precursor to 1-substituted derivatives (e.g., via bromination) further expands its utility in understanding how different substituents impact potency, selectivity, and physiochemical properties of this class of inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.